Cas no 2090434-02-7 (1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid)

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
-
- MDL: MFCD31537403
- Inchi: 1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)
- InChI Key: JAEBVDZABUUSIX-UHFFFAOYSA-N
- SMILES: FC(C1CC(C(=O)O)(C)C1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 203
- Topological Polar Surface Area: 37.3
- XLogP3: 2
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1705-1G |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
2090434-02-7 | 95% | 1g |
¥ 8,322.00 | 2023-04-07 | |
eNovation Chemicals LLC | Y1104787-1g |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
2090434-02-7 | 95% | 1g |
$2000 | 2024-07-23 | |
Chemenu | CM389898-100mg |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
2090434-02-7 | 95%+ | 100mg |
$496 | 2023-01-19 | |
Chemenu | CM389898-1g |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
2090434-02-7 | 95%+ | 1g |
$1242 | 2023-01-19 | |
Chemenu | CM389898-250mg |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
2090434-02-7 | 95%+ | 250mg |
$745 | 2023-01-19 | |
Enamine | EN300-22115457-0.1g |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
2090434-02-7 | 95% | 0.1g |
$410.0 | 2023-09-16 | |
Enamine | EN300-22115457-5.0g |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
2090434-02-7 | 95% | 5g |
$3438.0 | 2023-05-31 | |
Enamine | EN300-22115457-2.5g |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
2090434-02-7 | 95% | 2.5g |
$2324.0 | 2023-09-16 | |
Enamine | EN300-22115457-0.25g |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers |
2090434-02-7 | 95% | 0.25g |
$586.0 | 2023-09-16 | |
1PlusChem | 1P01K9WX-250mg |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
2090434-02-7 | 95% | 250mg |
$787.00 | 2023-12-19 |
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid Related Literature
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
Additional information on 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Recent Advances in the Application of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2090434-02-7) in Chemical Biology and Pharmaceutical Research
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 2090434-02-7) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and physicochemical properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors targeting various disease pathways. The trifluoromethyl group and cyclobutane ring system contribute to enhanced metabolic stability and improved binding affinity, making this compound a valuable building block for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2090434-02-7 in the development of novel kinase inhibitors. Researchers successfully incorporated this scaffold into a series of compounds targeting the JAK-STAT signaling pathway, showing significant improvements in selectivity profiles compared to previous generations of inhibitors. The electron-withdrawing nature of the trifluoromethyl group was found to modulate the pKa of the carboxylic acid moiety, influencing both cellular permeability and target engagement.
In parallel developments, pharmaceutical companies have been exploring the use of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid as a core structure for CNS-targeted therapeutics. Its favorable physicochemical properties, including optimal logP and polar surface area, make it particularly suitable for crossing the blood-brain barrier. Recent patent applications (WO2023056123, US20230192645) describe derivatives of this compound showing promising activity in neurodegenerative disease models, with improved pharmacokinetic profiles over existing treatments.
Synthetic methodology advancements have also been reported for 2090434-02-7. A 2024 Nature Synthesis paper detailed an enantioselective route to this compound using asymmetric hydrogenation of cyclobutene precursors. This breakthrough enables access to both enantiomers with high optical purity, addressing a previous limitation in the field. The availability of both enantiomers has opened new avenues for structure-activity relationship studies, particularly in GPCR-targeted drug discovery programs.
From a safety and toxicology perspective, recent ADME studies have shown that 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid exhibits favorable metabolic stability across multiple species, with minimal formation of reactive metabolites. These findings, published in Drug Metabolism and Disposition (2023), support its continued development as a privileged structure in medicinal chemistry. However, researchers note that careful consideration of the carboxylic acid moiety's potential for drug-drug interactions through transporter proteins is warranted in clinical development.
Looking forward, the versatility of 2090434-02-7 continues to inspire innovation across multiple therapeutic areas. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation, development as a bioisostere for tert-butyl carboxylic acids, and exploration in radiopharmaceutical applications where the fluorine atoms can serve as labeling sites. The compound's unique combination of structural rigidity and synthetic accessibility positions it as a valuable tool for addressing current challenges in drug discovery.
2090434-02-7 (1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid) Related Products
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
